

Roniciclib Drug-Drug Interaction (DDI) Technical Support Center

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Compound of Interest		
Compound Name:	Roniciclib	
Cat. No.:	B8087102	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug-drug interactions with **Roniciclib**. Please note that the clinical development of **Roniciclib** was discontinued, and therefore, comprehensive drug-drug interaction data is limited. The information provided herein is based on available clinical trial information and established principles of drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **Roniciclib**?

Based on the design of clinical trial NCT02457351, which investigated the effects of the strong CYP3A4 inhibitor itraconazole on **Roniciclib** pharmacokinetics, it is strongly suggested that **Roniciclib** is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This is a common metabolic pathway for many small molecule kinase inhibitors.

Q2: What are the anticipated effects of co-administering CYP3A4 inhibitors with **Roniciclib**?

Co-administration of strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, ritonavir) is expected to increase the plasma concentration of **Roniciclib**. This could potentially lead to an increased risk of adverse events. A clinical study (NCT02457351) was designed to specifically evaluate the impact of itraconazole on **Roniciclib**'s pharmacokinetics, underscoring the importance of this potential interaction.[1]

Q3: What are the anticipated effects of co-administering CYP3A4 inducers with Roniciclib?



Co-administration of strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) is expected to decrease the plasma concentration of **Roniciclib**. This could lead to reduced efficacy of the drug. While specific studies with inducers and **Roniciclib** are not publicly available, this is a well-established principle for drugs metabolized by CYP3A4.

Q4: Were any drug-drug interactions observed in clinical trials of **Roniciclib** with chemotherapy?

In a Phase Ib/II study, **Roniciclib** was co-administered with carboplatin-etoposide or cisplatin-etoposide. The study reported a 30-40% reduction in **Roniciclib** exposure when given with these chemotherapy regimens. Conversely, **Roniciclib** administration had no effect on the pharmacokinetics of etoposide or platinum agents.[2][3]

Q5: Why was the clinical development of **Roniciclib** discontinued?

The development of **Roniciclib** was terminated due to an unfavorable risk-benefit profile observed in a Phase II study in patients with extensive-disease small cell lung cancer.[2][3][4]

Troubleshooting Guides

Issue: Unexpectedly high toxicity is observed in an in-vivo experiment with Roniciclib.

- Review Co-administered Compounds: Check if any co-administered drugs or even dietary supplements are known inhibitors of CYP3A4.
- Hypothesize Interaction: An unexpected increase in toxicity may be due to a higher than anticipated plasma concentration of Roniciclib resulting from metabolic inhibition.
- Experimental Verification:
 - Conduct a pharmacokinetic study to measure Roniciclib plasma levels with and without the suspected interacting agent.
 - Perform an in-vitro experiment using human liver microsomes to confirm the inhibitory effect of the co-administered compound on **Roniciclib** metabolism.

Issue: Reduced efficacy of **Roniciclib** is observed in a preclinical model.



- Review Co-administered Compounds: Determine if any co-administered substances are known inducers of CYP3A4.
- Hypothesize Interaction: Reduced efficacy could be a consequence of lower than expected
 Roniciclib plasma concentrations due to induced metabolism.
- Experimental Verification:
 - Measure Roniciclib plasma concentrations in the presence and absence of the suspected inducing agent.
 - Conduct an in-vitro study with hepatocytes to assess the potential of the co-administered agent to induce CYP3A4 expression.

Data on Potential Drug-Drug Interactions



Interacting Agent Class	Example Agents	Predicted Effect on Roniciclib	Recommendation for Preclinical Studies
Strong CYP3A4 Inhibitors	Itraconazole, Ketoconazole, Ritonavir	Increased plasma concentration and potential for increased toxicity.	Avoid co- administration. If necessary, consider a dose reduction of Roniciclib and monitor for toxicity.
Moderate CYP3A4 Inhibitors	Diltiazem, Erythromycin	Moderate increase in plasma concentration.	Use with caution. Monitor for increased Roniciclib-related adverse effects.
Strong CYP3A4 Inducers	Rifampin, Carbamazepine, Phenytoin	Decreased plasma concentration and potential for reduced efficacy.	Avoid co- administration. If unavoidable, a significant dose increase of Roniciclib may be needed.
Chemotherapy Agents	Carboplatin, Cisplatin, Etoposide	Decreased Roniciclib exposure.[2][3]	Be aware of the potential for reduced Roniciclib activity when coadministered.

Experimental Protocols

Protocol: In-vitro Assessment of CYP3A4 Inhibition on Roniciclib Metabolism

Objective: To determine if a test compound inhibits the CYP3A4-mediated metabolism of **Roniciclib**.

Materials:

• Human Liver Microsomes (HLM)



Roniciclib

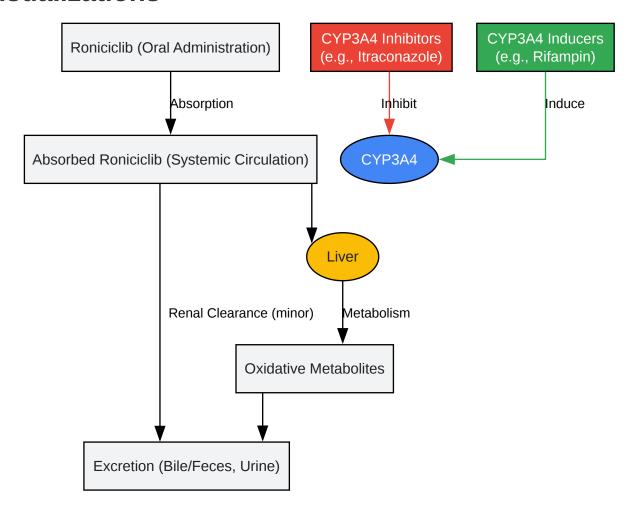
- Test compound
- NADPH regenerating system
- Control CYP3A4 inhibitor (e.g., Ketoconazole)
- Incubation buffer (e.g., phosphate buffer, pH 7.4)
- LC-MS/MS for analysis

Methodology:

- Preparation: Prepare stock solutions of Roniciclib, the test compound, and the control
 inhibitor.
- Incubation Setup: In separate tubes, pre-incubate HLM with the incubation buffer and either the test compound (at various concentrations), the control inhibitor, or vehicle control for a short period at 37°C.
- Initiate Reaction: Add **Roniciclib** to each tube to start the metabolic reaction.
- Start Metabolism: Add the NADPH regenerating system to initiate the enzymatic reaction.
- Time Points: Incubate at 37°C and collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quench Reaction: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).
- Sample Processing: Centrifuge the samples to precipitate proteins.
- Analysis: Analyze the supernatant for the concentration of remaining Roniciclib using a validated LC-MS/MS method.
- Data Analysis: Calculate the rate of Roniciclib metabolism in the presence and absence of the test compound and control inhibitor to determine the extent of inhibition.



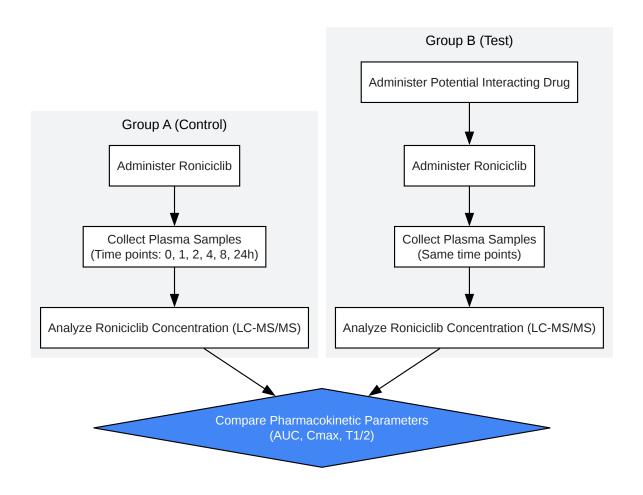
Visualizations



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Caption: Proposed metabolic pathway of **Roniciclib** via CYP3A4.





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